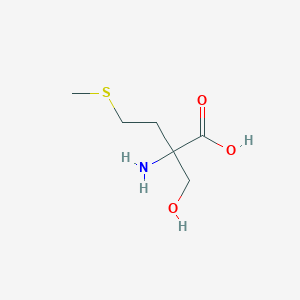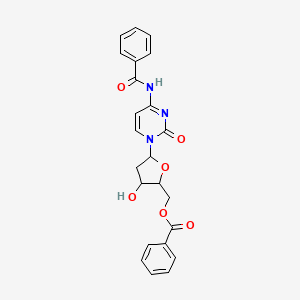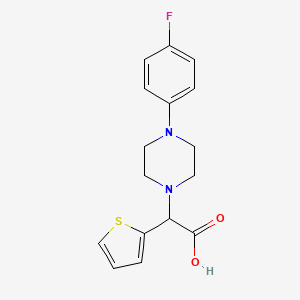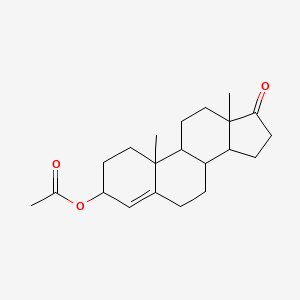
Methionine, 2-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionine, 2-(hydroxymethyl)- is a derivative of the essential amino acid methionine. It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the methionine molecule. This compound plays a significant role in various biological processes and has numerous applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methionine, 2-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of D, L-methionine with formaldehyde in an aqueous medium. The reaction typically proceeds under mild conditions, and the product is isolated by filtration, washing, and drying .
Industrial Production Methods
Industrial production of methionine, 2-(hydroxymethyl)- often involves the use of petroleum-derived feedstocks such as propene. The conventional synthetic methods may involve dealing with highly toxic compounds like acrolein or cyanide. there is a growing interest in developing more sustainable and safer production methods using bio-based feedstocks .
Analyse Chemischer Reaktionen
Types of Reactions
Methionine, 2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form methionine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Formation of methionine sulfoxide or methionine sulfone.
Reduction: Formation of methionine.
Substitution: Formation of various substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
Methionine, 2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in liver health and as a methyl donor in epigenetic regulation.
Industry: Used in the production of supplements for human and livestock nutrition .
Wirkmechanismus
Methionine, 2-(hydroxymethyl)- exerts its effects through several mechanisms:
Methyl Donor: Acts as a methyl donor in various biochemical reactions, including DNA methylation and protein methylation.
Antioxidant: Participates in the synthesis of glutathione, a major antioxidant in the body.
Protein Synthesis: Involved in the initiation of protein synthesis as the first amino acid incorporated into nascent polypeptide chains
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methionine: The parent compound, essential for protein synthesis.
Methionine sulfoxide: An oxidized form of methionine with distinct biological functions.
Methionine sulfone: A further oxidized form of methionine.
S-adenosylmethionine (SAM): A derivative of methionine that serves as a universal methyl donor in numerous biochemical reactions
Uniqueness
Methionine, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological functions compared to other methionine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
51127-31-2 |
|---|---|
Molekularformel |
C6H13NO3S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-11-3-2-6(7,4-8)5(9)10/h8H,2-4,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
UZHHLIJYFWTCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(CO)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)

![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)




